Mirogabalin

Descripción

Evolution of Gabapentinoids and the Rationale for Mirogabalin Development

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a substantial challenge in clinical practice due to its complex pathophysiology and often inadequate response to conventional analgesics. The class of drugs known as gabapentinoids, which includes gabapentin (B195806) and pregabalin (B1679071), emerged as a cornerstone in the treatment of neuropathic pain. These compounds exert their analgesic effects primarily by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) frontiersin.orgmdpi.comnih.govpatsnap.comnih.gov. This interaction modulates calcium influx into presynaptic terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate (B1630785), which are implicated in central sensitization and pain signal amplification nih.govpatsnap.com.

Despite their established efficacy, gabapentin and pregabalin have certain limitations. These include a variable response rate among patients and the potential for dose-dependent central nervous system (CNS) side effects. The need for more targeted and potentially safer therapeutic agents drove the development of this compound frontiersin.orgqingmupharm.com. This compound was designed to offer enhanced selectivity and distinct binding kinetics compared to its predecessors. Research indicates that this compound exhibits a higher affinity for the α2δ-1 subunit and a slower dissociation rate from this subunit compared to pregabalin. This unique profile is hypothesized to contribute to more sustained analgesic effects and a potentially wider therapeutic window mdpi.comnih.govnih.govnih.govtandfonline.comresearchgate.netepain.org. Furthermore, this compound demonstrates a lower affinity and faster dissociation from the α2δ-2 subunit, a characteristic that may be linked to a reduced incidence of CNS-related adverse drug reactions nih.govresearchgate.netepain.org.

Preclinical studies have underscored this compound's potential. In animal models of neuropathic pain, such as those induced by streptozotocin (B1681764) (STZ) in diabetic rats or chronic constriction injury (CCI) in mice, this compound has demonstrated potent and sustained analgesic effects. In some instances, it has shown greater potency or efficacy than pregabalin in reversing pain behaviors like tactile allodynia tandfonline.comresearchgate.netnih.govnih.govmdpi.com. For example, studies comparing this compound and pregabalin in STZ-induced diabetic rats revealed that this compound was approximately six times more potent in producing analgesic effects tandfonline.com. These findings collectively highlight the rationale for this compound's development as a next-generation gabapentinoid with potentially improved efficacy and tolerability.

Current Status of this compound in Global Pharmaceutical Landscape

This compound has achieved regulatory approval in several key Asian markets, marking its entry into the global pharmaceutical landscape. It was first approved in Japan in January 2019 for the treatment of peripheral neuropathic pain (PNP) frontiersin.orgmdpi.comnih.govnih.gov. Subsequently, its approval expanded to other regions, including South Korea for PNP in 2020 and general neuropathic pain (NP) in 2022. Taiwan (China) approved this compound for both diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN) in 2020, followed by Thailand for PNP in 2022 frontiersin.orgmdpi.com. In China, the National Medical Products Administration accepted the marketing application for this compound for neuropathic pain for review springer.com.

The primary indication for this compound is the management of neuropathic pain, encompassing conditions such as DPNP and PHN frontiersin.orgmdpi.comnih.govnih.govnih.govnih.gov. While its development for fibromyalgia in the USA and EU was discontinued (B1498344) in Phase 3 trials mdpi.com, its successful approvals in Asia underscore its therapeutic potential in specific neuropathic pain syndromes. Although this compound is not yet approved by the FDA in the United States nih.govhealthrising.org, its established presence in several international markets signifies its role as a notable new therapeutic option for neuropathic pain.

Comparative Binding and Dissociation Kinetics of Gabapentinoids

The distinct pharmacological profile of this compound compared to gabapentin and pregabalin is largely attributed to its differential binding kinetics to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. The following table summarizes key findings from in vitro studies:

| Compound | Target Subunit | Binding Affinity (Kd) (nmol/L) | Dissociation Rate (koff) (per hour) | Dissociation Half-life (t1/2) (hours) |

| This compound | α2δ-1 | 13.5 | 0.0627 | 11.1 |

| α2δ-2 | 22.7 | 0.2837 | 2.4 | |

| Pregabalin | α2δ-1 | 62.5 | 0.5051 | 1.4 |

| α2δ-2 | 125.0 | 0.5103 | 1.4 | |

| Gabapentin | α2δ-1 | 59 | Not specified | Not specified |

| α2δ-2 | 153 | Not specified | Not specified |

Note: Kd represents the equilibrium dissociation constant, indicating binding affinity; a lower Kd signifies higher affinity. koff represents the dissociation rate constant; a lower koff indicates slower dissociation. frontiersin.orgnih.govnih.govtandfonline.com

Preclinical Efficacy in Neuropathic Pain Models

Structure

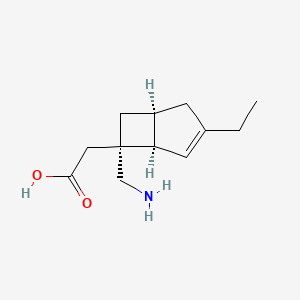

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(1R,5S,6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQORVNHOIASH-CKYFFXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@@H]2[C@H](C1)C[C@@]2(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032301 | |

| Record name | Mirogabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-13-2 | |

| Record name | Mirogabalin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138245132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirogabalin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mirogabalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIROGABALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7LK2KDM5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Pharmacological Investigations

Voltage-Gated Calcium Channel Alpha-2-Delta Subunit Binding Dynamics

The interaction of mirogabalin with the α2δ subunits of VGCCs is characterized by specific binding affinities and dissociation rates that are believed to underpin its pharmacological profile.

In vitro studies have demonstrated that this compound exhibits high binding affinities for both the α2δ-1 and α2δ-2 subunits of VGCCs. Its dissociation constants (Kd) for the human α2δ-1 subunit are 13.5 nmol/L, and for the α2δ-2 subunit, they are 22.7 nmol/L nih.govfrontiersin.orgtandfonline.commdpi.com. These values indicate a higher affinity compared to pregabalin (B1679071), which has Kd values of 62.5 nmol/L for α2δ-1 and 125.0 nmol/L for α2δ-2 nih.govfrontiersin.orgtandfonline.commdpi.com. While this compound shows a preference for α2δ-1 over α2δ-2 based on these Kd values, the selectivity is not absolute frontiersin.orgtandfonline.com.

Table 1: Binding Affinities (Kd) of this compound and Pregabalin to Human α2δ Subunits

| Compound | α2δ-1 Subunit (Kd, nmol/L) | α2δ-2 Subunit (Kd, nmol/L) |

|---|---|---|

| This compound | 13.5 | 22.7 |

A key characteristic differentiating this compound from pregabalin lies in its dissociation kinetics. This compound demonstrates significantly slower dissociation rates from the α2δ-1 subunit compared to the α2δ-2 subunit nih.govfrontiersin.orgresearchgate.netnih.govtandfonline.comfrontiersin.orgnih.gov. Specifically, the dissociation half-life (t1/2) for this compound from α2δ-1 is approximately 11.1 hours, whereas from α2δ-2, it is around 2.4 hours frontiersin.orgtandfonline.com. In contrast, pregabalin exhibits similar dissociation half-lives from both subunits, approximately 1.4 hours frontiersin.orgnih.govtandfonline.com. This prolonged residence time on the α2δ-1 subunit is considered a critical factor in this compound's prolonged analgesic effects frontiersin.orgnih.gov.

Table 2: Dissociation Kinetics of this compound and Pregabalin from Human α2δ Subunits

| Compound | Subunit | Dissociation Rate Constant (Koff, h-1) | Dissociation Half-life (t1/2, h) |

|---|---|---|---|

| This compound | α2δ-1 | 0.0627 | 11.1 |

| This compound | α2δ-2 | 0.2837 | 2.4 |

| Pregabalin | α2δ-1 | 0.5051 | 1.4 |

The differential binding and dissociation characteristics of this compound have significant implications for its therapeutic efficacy and safety profile nih.govfrontiersin.orgresearchgate.netnih.govfrontiersin.orgnih.gov. The high affinity and slow dissociation from the α2δ-1 subunit, which is primarily located in dorsal root ganglia (DRGs) and is implicated in pain signaling, are thought to contribute to this compound's potent and sustained analgesic effects nih.govnih.govresearchgate.netpatsnap.compainresearch.or.kr. Conversely, its lower affinity and faster dissociation from the α2δ-2 subunit, which is more concentrated in the cerebellum and associated with central nervous system (CNS) side effects like dizziness and ataxia, may explain this compound's wider safety margin and reduced incidence of these adverse effects compared to less selective gabapentinoids nih.govresearchgate.netnih.govnih.govresearchgate.net. This unique binding profile suggests that this compound may offer a more favorable therapeutic index by maximizing efficacy through α2δ-1 interaction while minimizing CNS-related adverse events via reduced α2δ-2 engagement frontiersin.orgfrontiersin.org.

Dissociation Rates from α2δ-1 Versus α2δ-2 Subunits

Intracellular and Synaptic Modulations

Beyond direct binding, this compound influences the trafficking and expression of VGCCs within neurons, further contributing to its mechanism of action.

Gabapentinoids, including this compound, are understood to inhibit the forward (anterograde) trafficking of VGCCs from the endoplasmic reticulum and Golgi complex to the cell membrane nih.govresearchgate.netsemanticscholar.orgmedex.com.bdresearchgate.netresearchgate.net. This process is facilitated by the α2δ-1 subunit and protein kinase C (PKC) nih.govmedex.com.bd. By interfering with this trafficking pathway, this compound can reduce the number of functional VGCCs expressed at the presynaptic membrane, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate (B1630785) nih.govresearchgate.netsemanticscholar.orgresearchgate.net.

Compound List:

this compound

Modulation of Microglia/Macrophage Activation and p38MAPK Signaling

Spinal and Supraspinal Actions

This compound's therapeutic efficacy in managing neuropathic pain is attributed to its actions at both the spinal and supraspinal levels. These actions involve the attenuation of hyperexcitable neuronal circuits in the spinal cord and the activation of endogenous descending pain inhibitory pathways.

Attenuation of Hyperexcitability in the Spinal Cord

The primary mechanism of action for this compound, like other gabapentinoids, involves its binding to the α2δ subunit of VGCCs, particularly the α2δ-1 and α2δ-2 subtypes. This interaction is crucial for reducing the excessive release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic terminals in the spinal cord dorsal horn.

Preclinical studies have elucidated this compound's impact on spinal cord neuronal excitability. In cultured rat dorsal root ganglion (DRG) neurons, this compound has been shown to inhibit N-type calcium channel currents. This inhibition of calcium influx at the presynaptic terminal is a key step in reducing the hyperexcitability associated with neuropathic pain states.

Table 1: In Vitro Inhibition of N-Type Calcium Channel Currents in Rat DRG Neurons

| Compound | Concentration | Effect on N-type Calcium Channel Current | Reference |

|---|---|---|---|

| This compound | 50 µmol/L | Inhibited | tandfonline.comneuroservice.com |

Furthermore, research in animal models of neuropathic pain has demonstrated that this compound can prevent the upregulation of the α2δ-1 subunit in the spinal dorsal horn following nerve injury. This upregulation is implicated in the development of hypersensitivity. By inhibiting this compensatory increase in α2δ-1 subunit expression, this compound contributes to normalizing synaptic transmission and reducing aberrant excitability in the spinal cord thieme-connect.comnih.gov. Studies using electrophysiological recordings have shown that this compound application significantly decreases enhanced excitatory postsynaptic current (EPSC) amplitudes in spinal dorsal horn neurons following peripheral nerve injury, suggesting a direct role in dampening pathological synaptic potentiation nih.gov.

This compound exhibits high binding affinity for both α2δ-1 and α2δ-2 subunits, with dissociation constants (Kd) of approximately 13.5 nmol/L for α2δ-1 and 22.7 nmol/L for α2δ-2. Notably, its dissociation half-life from the α2δ-1 subunit is longer (11.1 hours) compared to the α2δ-2 subunit (2.4 hours), and both are longer than those observed for pregabalin. This slower dissociation, particularly from the α2δ-1 subunit, is thought to contribute to sustained analgesic effects and a potentially wider safety margin tandfonline.comfrontiersin.orgnih.govbrieflands.com.

Table 2: Binding Characteristics of this compound and Pregabalin to α2δ Subunits

| Compound | Subunit | Kd (nmol/L) | Dissociation Half-life (h) | Reference |

|---|---|---|---|---|

| This compound | α2δ-1 | 13.5 | 11.1 | tandfonline.comfrontiersin.orgnih.gov |

| This compound | α2δ-2 | 22.7 | 2.4 | tandfonline.comfrontiersin.orgnih.gov |

| Pregabalin | α2δ-1 | 62.5 | 1.4 | tandfonline.comfrontiersin.orgnih.gov |

Recruitment of Descending Noradrenergic Pain Inhibitory System

Beyond its direct actions within the spinal cord, this compound also engages supraspinal mechanisms to modulate pain signaling. Research indicates that this compound's supraspinal analgesic effects involve the recruitment of the descending noradrenergic pain inhibitory system. This system originates in brainstem nuclei, such as the locus coeruleus (LC), and projects to the spinal dorsal horn, where it can inhibit the transmission of nociceptive signals nih.govnih.govtandfonline.comkitasato-u.ac.jp.

Studies using genetically modified mice (R217A mutant mice), where the binding site for gabapentinoids on the α2δ-1 subunit is altered, have shown that this compound loses its supraspinal analgesic effects. This strongly suggests that binding to the α2δ-1 subunit at a supraspinal level is essential for activating this descending inhibitory pathway and achieving pain relief nih.govnih.govtandfonline.com. The activation of this system is believed to occur via spinal activation of α2-adrenergic receptors, which then exert an inhibitory influence on nociceptive processing nih.govnih.gov.

The involvement of the descending noradrenergic system in this compound's action has been supported by findings where the analgesic effects of this compound were significantly reduced or abolished by pretreatment with α2-adrenoceptor antagonists, such as yohimbine (B192690) nih.govtandfonline.comfrontiersin.org. This highlights the critical role of the noradrenergic system in mediating this compound's supraspinal pain-relieving properties.

Compound Names:

this compound

Pregabalin

Preclinical Research and Animal Models

Investigations in Fibromyalgia Animal Models

Intramuscular Acid Saline Injection Model

The intramuscular acid saline injection model, often referred to as the Sluka model, is utilized to simulate conditions akin to fibromyalgia mdpi.comnih.govnih.govacrabstracts.org. In this model, repeated injections of acidic saline into a muscle induce hyperalgesia and pain responses mdpi.comnih.govacrabstracts.org. Preclinical studies have demonstrated mirogabalin's efficacy in alleviating pain in this specific model.

In experiments using the Sluka model, this compound administered orally at doses of 1, 3, or 10 mg/kg significantly reduced pain scores in response to mechanical stimuli, as measured by the von Frey test mdpi.comacrabstracts.org. These analgesic effects were observed to be dose-dependent and long-lasting, persisting for up to 8 hours post-administration mdpi.comacrabstracts.org. For comparison, pregabalin (B1679071) demonstrated similar analgesic effects in this model at a dose of 30 mg/kg acrabstracts.org.

Table 1: this compound's Analgesic Effects in the Intramuscular Acid Saline Injection (Sluka) Model

| Model | Stimulus | This compound Dose (mg/kg) | Effect Observed | Duration of Effect | Reference(s) |

| Intramuscular Acid Saline Injection (Sluka) | Mechanical (von Frey) | 1, 3, 10 | Significant, dose-dependent decrease in pain score; inhibited mechanical hyperalgesia | Up to 8 hours | mdpi.comacrabstracts.org |

Anxiolytic Effects in Animal Models

Neuropathic pain conditions are frequently accompanied by psychiatric comorbidities, such as anxiety and depression, which can significantly impact a patient's quality of life mdpi.comnih.govnih.govacrabstracts.org. Preclinical research has explored this compound's capacity to address these associated behavioral changes.

In a rat model of chronic constriction injury (CCI) of the sciatic nerve, which induces neuropathic pain and hypersensitivity, this compound demonstrated anxiolytic effects mdpi.comnih.gov. When administered orally at doses of 3 to 10 mg/kg, this compound dose-dependently alleviated anxiety-related behaviors, as assessed using the elevated plus maze test mdpi.comnih.gov.

Furthermore, in the Sluka model, which serves as an experimental model for fibromyalgia, anxiety-related behaviors were observed in rats nih.govacrabstracts.org. A single oral administration of this compound at doses of 3 and 10 mg/kg significantly reduced these anxiety-related behaviors, as evaluated in both the open field test and the elevated plus maze test nih.govacrabstracts.org. These findings suggest that this compound may offer relief from both pain and anxiety in conditions like neuropathic pain and fibromyalgia mdpi.comnih.govacrabstracts.org.

Comparative Preclinical Studies with Other Gabapentinoids

This compound's preclinical profile has been extensively compared with established gabapentinoids, particularly pregabalin, to understand its unique advantages patsnap.comsemanticscholar.orgnih.govnih.govnih.govfrontiersin.orgmdpi.comepain.org. These comparisons highlight differences in binding kinetics and their implications for efficacy and safety.

This compound exhibits potent and selective binding affinities for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels nih.govnih.gov. Notably, this compound demonstrates significantly higher binding affinities for these subunits compared to pregabalin nih.govnih.govresearchgate.netnih.govepain.org. A key differentiator is this compound's slower dissociation rate from the α2δ-1 subunit compared to the α2δ-2 subunit, a characteristic that is more pronounced than that observed with pregabalin semanticscholar.orgnih.govnih.govnih.govepain.org. This slower dissociation from the α2δ-1 subunit is hypothesized to contribute to this compound's potent and long-lasting analgesic effects and potentially a more favorable central nervous system (CNS) safety profile semanticscholar.orgnih.govepain.org.

In various preclinical neuropathic pain models, such as those induced by partial sciatic nerve ligation and streptozotocin-induced diabetes, this compound has shown more potent and sustained analgesic effects compared to pregabalin nih.govmdpi.com. Furthermore, safety evaluations in animal models have indicated that this compound possesses superior CNS safety margins relative to pregabalin, as assessed in behavioral tests evaluating motor coordination and activity nih.govmdpi.comsci-hub.se.

Table 2: Comparative Preclinical Binding Characteristics and Efficacy of this compound vs. Pregabalin

| Parameter | This compound | Pregabalin | Reference(s) |

| α2δ-1 Binding Affinity (Kd) | Higher (e.g., 13.5 nmol/L) | Lower (e.g., 62.5 nmol/L) | nih.govnih.govnih.govepain.org |

| α2δ-2 Binding Affinity (Kd) | Higher (e.g., 22.7 nmol/L) | Lower (e.g., 125.0 nmol/L) | nih.govnih.govnih.govepain.org |

| Dissociation Rate (α2δ-1) | Slower | Faster | semanticscholar.orgnih.govnih.govnih.govepain.org |

| Dissociation Rate (α2δ-2) | Faster (relative to α2δ-1) | Faster (relative to α2δ-1) | nih.govnih.govepain.org |

| Analgesic Potency | Potent and long-lasting effects in neuropathic pain models | Standard efficacy in neuropathic pain models | nih.govmdpi.com |

| CNS Safety Margin | Superior | Standard | nih.govmdpi.comsci-hub.se |

| Fibromyalgia Model Efficacy | Inhibited mechanical hyperalgesia (up to 8 hours) | Similar effects at higher doses (e.g., 30 mg/kg) | acrabstracts.org |

| Anxiolytic Effects | Demonstrated in CCI and Sluka models (e.g., 3-10 mg/kg) | Not explicitly detailed in comparative preclinical findings within this scope. | mdpi.comnih.govnih.govacrabstracts.org |

Compound Names

this compound

Pregabalin

Clinical Efficacy in Pain Syndromes

Diabetic Peripheral Neuropathic Pain (DPNP)

Mirogabalin has been extensively studied for its efficacy in patients suffering from DPNP, a common complication of diabetes characterized by nerve damage in the extremities.

Early-stage clinical trials, such as a Phase 2 proof-of-concept study, evaluated this compound at various doses (5-30 mg/day) in patients with DPNP. These studies indicated that this compound, particularly at doses of 15, 20, and 30 mg/day, achieved statistically significant reductions in the average daily pain score (ADPS) compared to placebo after 5 weeks of treatment diabetesjournals.orgresearchgate.netacrabstracts.org. The 30 mg/day dose also met the criteria for minimally meaningful effect diabetesjournals.orgresearchgate.net. Secondary endpoints, including improvements in sleep interference and patient global impression of change, also showed positive trends with this compound treatment acrabstracts.orgnih.gov.

The REDUCER study, a large-scale, multicenter, randomized, double-blind, placebo-controlled Phase 3 trial conducted in Asian patients, further confirmed this compound's efficacy in DPNP daiichisankyo.usnih.gov. The study demonstrated a statistically significant reduction in the primary endpoint, the change in weekly average daily pain score (ADPS) from baseline to Week 14, across this compound treatment groups compared to placebo daiichisankyo.usnih.gov. Specifically, doses of 15, 20, and 30 mg/day showed significant improvements in ADPS, with the 30 mg/day dose yielding the most substantial pain relief compared to placebo (LS mean difference of -1.81) nih.govnih.gov. Responder rates, defined as patients achieving a ≥30% or ≥50% reduction in ADPS, were also higher in this compound groups compared to placebo nih.govneurology.org.

Open-label extension studies following the initial Phase 3 trials have provided evidence for the long-term efficacy of this compound in DPNP nih.govtandfonline.comnih.gov. These studies, which followed patients for up to 52 weeks with flexible dosing regimens (10 or 15 mg twice daily), showed sustained reductions in pain scores, indicating that the analgesic effects of this compound can be maintained over extended periods nih.govtandfonline.comnih.gov.

This compound has also shown efficacy in improving specific neuropathic pain symptoms. A post-hoc subgroup analysis of a Phase 3 study focusing on patients with DPNP who experienced tingling or pins and needles sensations demonstrated that this compound treatment led to improvements in these specific symptoms, as well as in ADPS, ADSIS, and PGIC tandfonline.comresearchgate.netresearchgate.net. This suggests this compound can address a broader spectrum of sensory disturbances associated with DPNP.

Long-Term Efficacy in DPNP

Postherpetic Neuralgia (PHN)

This compound has also been investigated for its effectiveness in treating postherpetic neuralgia (PHN), a chronic pain condition that can follow an outbreak of shingles.

The NEUCOURSE study, a Phase 3 trial in Asian patients with PHN, met its primary efficacy endpoint by demonstrating a statistically significant reduction in the average daily pain score (ADPS) compared to placebo fibromyalgianewstoday.comnih.gov. Patients treated with this compound (15, 20, or 30 mg/day) showed greater pain relief than those on placebo, with the 30 mg/day dose achieving the largest reduction in ADPS (LS mean difference of -0.77 compared to placebo) nih.govbrieflands.com. Responder rates for ≥30% and ≥50% reduction in ADPS were also significantly higher in the this compound treatment groups nih.govneurology.org. The study indicated that this compound was well-tolerated and effective in managing PHN symptoms nih.gov.

Data Tables

Table 1: Summary of Phase 3 Clinical Trial Efficacy in DPNP (REDUCER Study)

| Treatment Group (mg/day) | Change from Baseline in ADPS (LS Mean) | Difference vs. Placebo (LS Mean) | P-value vs. Placebo |

| Placebo | -1.31 | - | - |

| This compound 15 QD | -1.34 | -0.03 | 0.7246 |

| This compound 10 BID | -1.47 | -0.16 | 0.1553 |

| This compound 15 BID | -1.81 | -0.50 | 0.0027 |

Note: QD = once daily, BID = twice daily. ADPS = Average Daily Pain Score. Data reflects changes at Week 14. nih.gov

Table 2: Summary of Phase 3 Clinical Trial Efficacy in PHN (NEUCOURSE Study)

| Treatment Group (mg/day) | Change from Baseline in ADPS (LS Mean) | Difference vs. Placebo (LS Mean) | P-value vs. Placebo |

| Placebo | -0.90 | - | - |

| This compound 15 | -1.31 | -0.41 | 0.0170 |

| This compound 20 | -1.37 | -0.47 | 0.0058 |

| This compound 30 | -1.67 | -0.77 | < 0.0001 |

Note: ADPS = Average Daily Pain Score. Data reflects changes at Week 14. nih.govbrieflands.com

Table 3: Impact of this compound on Tingling/Pins & Needles Symptoms in DPNP (Post-hoc Analysis)

| Symptom Category | This compound 15 mg BID (Difference vs. Placebo) | P-value vs. Placebo |

| Tingling/Pins & Needles (ADPS) | -0.54 | 0.1553 |

| Tingling/Pins & Needles (Responder Rate) | 2.84 (Odds Ratio) | 0.0304 |

Note: ADPS = Average Daily Pain Score. Responder rate refers to patients with a ≥50% reduction in symptom-specific ADPS. tandfonline.com

Long-Term Efficacy in Postherpetic Neuralgia (PHN)

Following initial studies demonstrating efficacy in postherpetic neuralgia (PHN), open-label extension studies have investigated the long-term effects of this compound. A 52-week open-label extension study involving Asian patients with PHN showed that a flexible dosing regimen of this compound, typically 10 or 15 mg twice daily, provided stable pain management nih.govresearchgate.net. Throughout the 52-week treatment period, all scales of the Short-Form McGill Pain Questionnaire (SF-MPQ) demonstrated a decrease from baseline, indicating sustained pain relief nih.govresearchgate.net.

Table 1: Long-Term Efficacy of this compound in PHN (SF-MPQ Scale Changes)

| Measure | Change from Baseline (Week 52) |

| SF-MPQ Total Score | Decreased |

| SF-MPQ Sensory Scale | Decreased |

| SF-MPQ Affective Scale | Decreased |

| SF-MPQ Miscellaneous Scale | Decreased |

Data derived from open-label extension studies in Asian patients with PHN nih.govresearchgate.net. Specific numerical values for SF-MPQ scale changes are not consistently reported across all sources for this specific table.

Central Neuropathic Pain (CNP)

This compound has also been evaluated for its efficacy in various forms of central neuropathic pain (CNP), which arise from damage or dysfunction of the central nervous system.

Efficacy in Spinal Cord Injury-Related Pain

Clinical trials have assessed this compound's effectiveness in treating central neuropathic pain (CNeP) associated with spinal cord injury (SCI). A multinational, randomized, double-blind, placebo-controlled phase 3 study involving patients with traumatic SCI demonstrated that this compound provided statistically and clinically relevant improvements in pain nih.govnih.gov.

Average Daily Pain Score (ADPS): At week 14, this compound showed a significant reduction in the weekly ADPS compared to placebo, with a least-squares mean difference of -0.71 (p = 0.0001) nih.govnih.gov.

Responder Rates: The proportion of patients achieving at least a 30% or 50% reduction in ADPS was significantly higher in the this compound group compared to the placebo group nih.govnih.gov. The odds ratio for a ≥30% responder rate was 1.91 (95% CI: 1.11–3.27), and for a ≥50% responder rate was 2.52 (95% CI: 1.11–5.71) nih.govnih.gov.

Other Pain Measures: Statistical improvements were also observed in the SF-MPQ scores (LS mean difference vs placebo: -2.4) and the Neuropathic Pain Symptom Inventory (NPSI) scores (LS mean difference vs placebo: -7.7) nih.govnih.gov.

Table 2: Efficacy of this compound in Spinal Cord Injury-Related Pain (Week 14)

| Efficacy Measure | This compound vs. Placebo (LS Mean Difference / Odds Ratio) | p-value |

| Change in Weekly ADPS | -0.71 | 0.0001 |

| ≥30% Reduction in ADPS (Responder Rate) | 1.91 (Odds Ratio) | < 0.001 |

| ≥50% Reduction in ADPS (Responder Rate) | 2.52 (Odds Ratio) | < 0.001 |

| Change in SF-MPQ Score | -2.4 | Not Specified |

| Change in NPSI Score | -7.7 | Not Specified |

Data from a phase 3 study in patients with CNeP due to traumatic SCI nih.govnih.gov. p-values for SF-MPQ and NPSI are not explicitly stated in all aggregated results.

Efficacy in Central Post-Stroke Pain

The efficacy of this compound in central post-stroke pain (CPSP) was also assessed within a multinational, 52-week, open-label extension study nih.govnih.govresearchgate.netspringermedizin.de. Patients with CPSP (n=94) experienced a reduction in pain as measured by the SF-MPQ VAS. The mean change from baseline in SF-MPQ VAS scores at week 52 was -17.0 mm nih.govnih.govresearchgate.netfrontiersin.org. A post hoc analysis indicated that this compound's efficacy and safety were consistent across various patient subgroups, regardless of stroke type, location, presence of motor weakness, time since stroke, or duration of CPSP springermedizin.de. This suggests this compound may be a beneficial treatment option for a broad range of patients suffering from CPSP nih.govspringermedizin.de.

Table 3: Long-Term Efficacy of this compound in Central Neuropathic Pain (SF-MPQ VAS Change at Week 52)

| Condition | Patient Group Size (n) | Mean Change from Baseline (mm) |

| Spinal Cord Injury (SCI) | 106 | -2.3 |

| Central Post-Stroke Pain (CPSP) | 94 | -17.0 |

| Parkinson's Disease (PD) | 10 | -17.1 |

Data from a 52-week open-label extension study in Asian patients with CNeP nih.govnih.govresearchgate.netfrontiersin.org.

Fibromyalgia Syndrome (FMS)

The ALDAY program, a large-scale phase 3 clinical development initiative, investigated the efficacy of this compound in patients with fibromyalgia (FMS) nih.govdaiichisankyo.comdaiichisankyo.comnih.govtandfonline.comnih.gov.

Phase 3 Clinical Trial Outcomes (e.g., ALDAY program)

The ALDAY program consisted of three randomized, double-blind, placebo- and active-controlled studies designed to evaluate this compound's efficacy in fibromyalgia nih.govdaiichisankyo.comnih.govresearchgate.net. The primary efficacy endpoint in these trials was the change in the weekly average daily worst pain score (ADPS) from baseline to week 13 nih.govdaiichisankyo.comnih.gov.

Unfortunately, the ALDAY trials did not meet their primary efficacy endpoint. Neither the 15 mg once-daily nor the 15 mg twice-daily doses of this compound demonstrated a statistically significant reduction in the weekly ADPS compared to placebo across the three studies nih.govdaiichisankyo.comnih.govresearchgate.net. In contrast, pregabalin (B1679071), used as an active comparator, achieved statistically significant reductions in ADPS in two of the three ALDAY studies nih.govresearchgate.net. While this compound was found to be well-tolerated in these trials, the lack of significant pain reduction compared to placebo meant the primary objective was not met nih.govdaiichisankyo.comnih.gov.

Lessons learned from the ALDAY program highlighted several factors that may have contributed to the outcome, including the need for comprehensive patient-focused strategies, harmonized global regulatory guidance, and the necessity of conducting a phase 2 dose-ranging study prior to initiating phase 3 trials in fibromyalgia nih.govtandfonline.com.

Table 4: Efficacy of this compound in Fibromyalgia (ALDAY Program - Week 13)

| Treatment Group | Change in Weekly ADPS (vs. Baseline) | Comparison to Placebo |

| This compound 15 mg QD | Not Significantly Different | Not Significant |

| This compound 15 mg BID | Not Significantly Different | Not Significant |

| Pregabalin 150 mg BID | Significantly Reduced (in 2/3 studies) | Significant (in 2/3 studies) |

Data from the ALDAY phase 3 clinical program nih.govdaiichisankyo.comnih.govresearchgate.net. QD = once daily; BID = twice daily. Specific numerical values for ADPS changes are not provided in a comparative format across all sources for this table.

Compound List

this compound

Pregabalin

Analysis of Non-Significant Efficacy Findings and Lessons Learned

While this compound has shown positive results in many clinical trials, understanding instances where efficacy was not statistically significant provides valuable insights for future research and clinical application. In a multicenter, randomized, open-label study (ADMIT-NeP) investigating this compound as an add-on therapy for peripheral neuropathic pain after thoracic surgery, the primary endpoint—change in Visual Analogue Scale (VAS) pain intensity at rest from baseline to Week 8—did not show a significant difference between the this compound add-on group and the conventional treatment group. The between-group difference was -3.6 mm (95% CI: -8.7, 1.5), with a P-value of 0.161 nih.gov. This suggests that while this compound may not always achieve statistically significant pain reduction as a primary endpoint in all patient populations or study designs, it can still offer benefits in other areas. A post hoc analysis within this study did reveal a trend where patients with higher baseline S-LANSS scores (indicating a greater likelihood of neuropathic pain) showed a more pronounced decrease in VAS scores with this compound, suggesting potential efficacy in a more clearly defined neuropathic pain subgroup nih.gov.

Lessons learned from such findings emphasize the importance of precise patient stratification and the selection of appropriate primary endpoints. The complexity of neuropathic pain, which can manifest differently across individuals and conditions, necessitates careful consideration of patient phenotypes and the specific pain mechanisms involved. Furthermore, the magnitude of the placebo response can influence the detection of treatment effects in clinical trials, highlighting the need for robust study designs that account for this variability.

Potential for Benefit on Associated Symptoms (e.g., Fatigue, Insomnia)

Beyond direct pain relief, this compound has shown potential benefits for symptoms commonly associated with neuropathic pain, such as fatigue and insomnia. In patients with diabetic peripheral neuropathic pain (DPNP), this compound significantly improved pain-associated sleep interference at various dose levels compared to placebo oup.com. Studies investigating this compound for neuropathic pain due to lumbar spine disease also indicated improvements in sleep disturbance and quality of life (QOL) at 8 weeks of treatment asianspinejournal.org. Similarly, research on central neuropathic pain (CNeP) due to spinal cord injury (SCI) demonstrated statistical improvements in the average daily sleep interference score (ADSIS) with this compound compared to placebo neurology.org.

Other Neuropathic Pain Conditions

This compound's efficacy has been explored in several other specific neuropathic pain conditions:

Postoperative Neuropathic Pain (e.g., Thoracic Surgery)

This compound has been investigated for its role in managing neuropathic pain following thoracic surgery. While one study (ADMIT-NeP) did not find a significant difference in pain intensity reduction compared to conventional treatment as a primary endpoint, it did show significant improvements in activities of daily living (ADL) and quality of life (QOL) in patients receiving this compound as an add-on therapy nih.govresearchgate.net. In this study, patients receiving this compound experienced a mean change in VAS score of -51.3 mm compared to -47.7 mm in the conventional treatment group, with a non-significant difference of -3.6 mm (95% CI: -8.7, 1.5) nih.gov. However, the addition of this compound to conventional therapy was associated with significant improvements in the Pain Disability Assessment Scale score and the EQ-5D-5L index value from baseline to Week 8 compared to conventional treatment alone (P < 0.001) nih.govamegroups.cn. This indicates that this compound may contribute to functional recovery and improved QOL in this patient group, even if primary pain reduction targets are not met statistically. This compound is considered a potential treatment option for neuropathic pain following thoracic surgery nih.govnii.ac.jp.

Chemotherapy-Induced Peripheral Neuropathy

This compound has shown promise in treating chemotherapy-induced peripheral neuropathy (CIPN). In a prospective single-arm trial (MiroCIP study), this compound treatment led to a significant decrease in the Numeric Rating Scale (NRS) score for pain by 30.9% from baseline to week 12 (mean change: -1.7, p < 0.001) researchgate.netnih.gov. Patients with a baseline NRS score of ≥ 6 experienced a 44.0% reduction in pain score (mean change: -3.3, p = 0.002) researchgate.netnih.gov. Importantly, this intervention contributed to the completion of chemotherapy without worsening of CIPN severity in most patients, with only 3.8% discontinuing chemotherapy due to CIPN researchgate.netnih.gov. Another study evaluating this compound for taxane-associated CIPN in breast cancer patients found that 30.2% of patients had an objective therapeutic response, with CIPN improving from grade 1 to 0 in 27.9% of patients nih.gov. These findings suggest that this compound can be an effective and safe option for managing CIPN, potentially allowing patients to complete their cancer treatment researchgate.netnih.govnih.goviiarjournals.orgbmj.com.

Trigeminal Neuropathy

This compound has been explored for trigeminal neuropathy, including trigeminal neuralgia. A case series involving six trigeminal neuralgia patients demonstrated varying degrees of pain reduction, with an average Numerical Rating Scale improvement rate of 43.1% researchgate.netnih.gov. While side effects were generally mild, limited efficacy was noted in some cases, suggesting a need for further investigation researchgate.netnih.gov. Illustrative cases of postoperative trigeminal neuropathy after skull base surgery also indicated that this compound may provide significant pain relief and improve facial numbness mdpi.comresearchgate.net. This compound is considered a potential new treatment option for patients with trigeminal neuropathy, including those with tumors involving the trigeminal nerve mdpi.com.

Orthopedic Disease-Related Neuropathic Pain

This compound has also been evaluated for neuropathic pain associated with orthopedic conditions, such as lumbar spine disease. A retrospective study on 60 patients with leg symptoms due to lumbar spine disease showed that this compound significantly improved leg symptoms and low back pain (LBP) at 4 and 8 weeks of treatment, as well as sleep disturbance and quality of life at 8 weeks asianspinejournal.org. Patients with longer-lasting symptoms (over 3 months) showed significant improvement in leg symptoms and QOL after this compound treatment compared to those with shorter durations asianspinejournal.org. Another study indicated that this compound add-on therapy to NSAIDs in lumbar spinal stenosis with peripheral neuropathic pain improved patients' quality of life and decreased pain intensity compared with NSAIDs alone mdpi.com. These findings support the use of this compound in managing neuropathic pain linked to orthopedic diseases asianspinejournal.orgmdpi.comfrontiersin.org.

Pharmacokinetics and Biotransformation

Absorption and Distribution

Time to Maximum Plasma Concentration (Tmax)

Mirogabalin demonstrates rapid absorption after oral administration. The time to reach maximum plasma concentration (Tmax) is generally observed within a narrow window.

| Condition/Dose | Tmax (hours) | Notes |

| Single or Repeated Doses (General) | 0.5 – 1.5 | Median Tmax |

| Single Dose (General) | ~1 | Median Tmax |

| Single Dose (Specific) | 1.00 | Median Tmax |

| Single Dose (Specific) | 1 | Approximately |

| 10 mg BID (Day 7) | 1.5 | |

| 15 mg BID (Day 7) | 0.5 | |

| Fed state (15 mg dose) | Delayed by 0.5 h | Compared to fasted state |

Dose Proportionality of Exposure (Cmax, AUC)

Studies have consistently shown that this compound exposure, as measured by maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), increases in a dose-dependent or proportional manner across a range of single and multiple doses mdpi.comfrontiersin.orgtandfonline.comresearchgate.netresearchgate.netsci-hub.senih.govfda.gov.tw. This linearity suggests predictable increases in drug exposure with escalating doses, which is important for dose-titration strategies.

Steady-State Concentrations

Upon repeated dosing, this compound reaches steady-state plasma concentrations by approximately day 3 of treatment mdpi.comfrontiersin.orgtandfonline.comsci-hub.senih.govfda.gov.twgenixpharma.comnih.gov. This rapid achievement of steady-state is consistent with its relatively short elimination half-life.

Lack of Accumulation with Repeated Dosing

Clinical studies have demonstrated that this compound does not significantly accumulate in the body with repeated dosing over typical treatment periods researchgate.netnih.govnih.govbrieflands.com. This lack of accumulation is attributed to its efficient elimination pathways and a half-life that allows for clearance before the next dose in a twice-daily regimen.

Metabolism and Excretion

This compound is primarily eliminated from the body unchanged, with the kidneys playing the central role in its excretion.

Renal Excretion Pathways (Glomerular Filtration and Tubular Secretion)

This compound is predominantly excreted unchanged in the urine, accounting for approximately 61% to 72% of the administered dose mdpi.comfrontiersin.orgresearchgate.netbrieflands.comnih.govfrontiersin.org. The renal clearance of this compound involves both glomerular filtration and active tubular secretion mdpi.comfrontiersin.orgsci-hub.segenixpharma.comnih.govtandfonline.com. The renal clearance value has been reported to be higher than the glomerular filtration rate, further supporting the involvement of active tubular secretion tandfonline.comsci-hub.se.

A minor fraction of this compound undergoes metabolism, primarily through hepatic uridine (B1682114) 5′-diphospho-glucuronosyltransferase (UGT) isoforms, leading to the formation of metabolites such as N-glucuronide conjugates and lactam forms mdpi.comfrontiersin.orgsci-hub.senih.govfrontiersin.org. However, this metabolic pathway represents a smaller elimination route compared to direct renal excretion. Approximately 97% of a dose is recovered in urine, with only about 1% excreted in feces sci-hub.se.

Minimal Hepatic Metabolism (Uridine 5'-Diphospho-Glucuronosyltransferase Isoforms)

This compound undergoes minimal biotransformation in vivo. researchgate.netresearchgate.netnih.govmdpi.compatsnap.com A small fraction, estimated to be between 13% and 20% of the administered dose, is metabolized by hepatic uridine 5'-diphospho-glucuronosyltransferase (UGT) isoforms. researchgate.netresearchgate.netnih.govmdpi.comfrontiersin.orgfrontiersin.orgmims.com These UGT enzymes primarily act on the carboxylic acid moiety of this compound, leading to the formation of this compound acylglucuronide. This intermediate metabolite can then undergo non-enzymatic conversion to the lactam form. researchgate.netresearchgate.net Importantly, this compound does not significantly inhibit or induce major human cytochrome P450 (CYP) molecular species, suggesting a low potential for drug-drug interactions mediated by CYP enzymes. mdpi.com

Identification of Urinary Metabolites (Lactams, N-glucuronide conjugate)

Following oral administration, this compound is largely excreted unchanged. researchgate.netmdpi.compatsnap.comfrontiersin.orgfrontiersin.orgsci-hub.semedex.com.bdnih.gov A study involving radiolabeled this compound revealed that approximately 97% of the administered radioactivity was recovered in the urine. mims.comgenixpharma.com Of this urinary radioactivity, approximately 76% was identified as unchanged this compound. mims.comgenixpharma.com The primary identified metabolites in urine include the lactam form of this compound (also referred to as A204-4455) and an N-glucuronide conjugate. researchgate.netfrontiersin.orgfrontiersin.orgmims.comsci-hub.senih.govgenixpharma.comnih.gov The lactam metabolite accounts for a minor portion, approximately 0.6% of the dose. mims.comgenixpharma.com The N-glucuronide conjugate is formed through the action of UGT enzymes. researchgate.netfrontiersin.orgsci-hub.segenixpharma.com Minor metabolites such as the glucuronide of oxidized A204-4455 have also been detected. researchgate.netnih.govnih.gov

Elimination Half-Life

This compound exhibits a relatively short elimination half-life in healthy adults. Following single oral doses, the mean terminal elimination half-life has been reported to range from 2.96 to 3.37 hours. frontiersin.orgmims.comgenixpharma.com In studies involving multiple dosing in healthy elderly subjects, the half-life was slightly longer, ranging from 3.58 to 4.55 hours. frontiersin.orggenixpharma.com Other studies have reported mean terminal half-lives of 2-3 hours after single doses and 2-5 hours after multiple doses. sci-hub.se In healthy Chinese participants, the mean terminal elimination half-life was observed to be between 2.57 and 3.08 hours. nih.govfirstwordpharma.comresearchgate.net

Table 1: this compound Elimination Half-Life in Healthy Adults

| Study Population | Dose Range (mg) | Half-Life (hours) | Source(s) |

| Healthy Adults | 3-30 | 2.96 - 3.37 | frontiersin.orgmims.comgenixpharma.com |

| Healthy Elderly Subjects | 5, 10, 15 (BID) | 3.58 - 4.55 | frontiersin.orggenixpharma.com |

| Healthy Chinese Adults | 5-15 | 2.57 - 3.08 | nih.govfirstwordpharma.comresearchgate.net |

| Healthy Adults | Single doses | 2 - 3 | sci-hub.se |

| Healthy Adults | Multiple doses | 2 - 5 | sci-hub.se |

Influence of Patient-Specific Factors

The elimination of this compound is primarily dependent on renal function, necessitating consideration of patient-specific factors.

Renal Impairment and Dose Adjustment Requirements

This compound is predominantly eliminated unchanged via the kidneys through both glomerular filtration and active tubular secretion. researchgate.netmdpi.compatsnap.comfrontiersin.orgfrontiersin.orgsci-hub.semedex.com.bdnih.gov Consequently, impaired renal function significantly impacts this compound's pharmacokinetic profile, leading to reduced clearance and increased exposure. researchgate.netnih.govfrontiersin.orguj.edu.pl

Mild Renal Impairment (Creatinine Clearance [CrCl] 50–80 mL/min/1.73 m²): Total body clearance (CL/F) is reduced by approximately 25%. researchgate.netnih.govfrontiersin.org This leads to an approximately 1.3-fold increase in exposure compared to individuals with normal renal function. researchgate.netnih.gov

Moderate Renal Impairment (CrCl 30–50 mL/min/1.73 m²): CL/F is reduced by approximately 54%. researchgate.netnih.govfrontiersin.orguj.edu.pl Exposure increases by approximately 1.9 times compared to healthy controls. researchgate.netnih.gov A dose reduction of 50% is generally recommended for patients with moderate renal impairment. researchgate.netnih.govmdpi.com

Severe Renal Impairment (CrCl <30 mL/min/1.73 m²): CL/F is reduced by approximately 76%. researchgate.netnih.govfrontiersin.orguj.edu.pl This results in an approximately 3.6-fold increase in exposure compared to healthy individuals. researchgate.netnih.gov A dose reduction of 75% is typically advised for patients with severe renal impairment. researchgate.netnih.govmdpi.com

In patients with end-stage renal disease requiring hemodialysis, approximately 15.3% of the administered this compound dose was removed from the blood during a 4-hour hemodialysis session. mims.comgenixpharma.com

Table 2: Impact of Renal Impairment on this compound Clearance and Exposure

| Renal Function Status | CrCl Range (mL/min/1.73 m²) | Reduction in CL/F (%) | Exposure Ratio (vs. Normal) | Recommended Dose Adjustment | Source(s) |

| Normal | >80 | - | 1.0 | - | researchgate.netnih.govfrontiersin.org |

| Mild | 50–80 | ~25 | ~1.3 | No adjustment typically | researchgate.netnih.govfrontiersin.org |

| Moderate | 30–50 | ~54 | ~1.9 | 50% reduction | researchgate.netnih.govfrontiersin.orguj.edu.pl |

| Severe | <30 | ~76 | ~3.6 | 75% reduction | researchgate.netnih.govfrontiersin.orguj.edu.pl |

Hepatic Impairment Effects

Given that this compound undergoes minimal hepatic metabolism, hepatic impairment is not expected to significantly alter its pharmacokinetic profile. researchgate.netnih.govpatsnap.com Studies involving patients with mild or moderate hepatic impairment who received a single 15 mg dose of this compound showed minor changes in pharmacokinetic parameters compared to healthy subjects. Specifically, Cmax was approximately 1.0 times higher in mild impairment and 0.8 times higher in moderate impairment, while AUC was 0.9 times greater in mild impairment and 1.1 times greater in moderate impairment. genixpharma.com These findings suggest that this compound exposure is not significantly affected in patients with mild to moderate hepatic impairment. nih.govpatsnap.com Data for severe hepatic impairment is limited. medex.com.bd

Safety, Tolerability, and Adverse Event Profiles

Common Treatment-Emergent Adverse Events

The most frequently reported TEAEs associated with mirogabalin treatment align with the known effects of gabapentinoids. These commonly include central nervous system (CNS) related events such as somnolence and dizziness, along with headache and nasopharyngitis.

Somnolence and Dizziness: Incidence and Dose-Dependency

Somnolence and dizziness are among the most common TEAEs reported with this compound. In a pooled analysis of Phase III studies, the incidence of somnolence ranged from 3.8% in the placebo group to 19.1% in the this compound 15 mg BID group, while dizziness incidence ranged from 2.7% to 13.1% across the same groups nih.gov. Another study reported somnolence in 26.7% and dizziness in 12.3% of patients in a retrospective analysis d-nb.info. Research indicates that these adverse events can be dose-dependent, with higher incidences observed at higher exposure levels nih.govmdpi.comjst.go.jp. Furthermore, the incidence of somnolence and dizziness has been noted to decrease over time and may be reduced by administering the drug twice daily rather than once daily mdpi.comdovepress.com.

Headache

Headache is another commonly reported TEAE with this compound. In one study, the incidence of headache was reported as 6.1% mdpi.com. Other analyses have also identified headache as a frequent adverse event, though specific incidence rates can vary between studies and patient populations neurology.orgd-nb.infofrontiersin.orgnih.govnih.gov.

Nasopharyngitis

Nasopharyngitis has been identified as a common TEAE in several clinical trials. For instance, in a long-term extension study, nasopharyngitis was reported in 27.1% of patients mdpi.com. Other studies have also reported its incidence, with rates such as 11.0% in one analysis neurology.org and 8.4% in another nih.gov.

Peripheral Edema

Peripheral edema has also been observed as a common TEAE during this compound treatment. Incidence rates have been reported in various studies, including 11.2% in an open-label extension examination mdpi.com, 5.9% in a retrospective study d-nb.info, and 13.8% in another analysis researchgate.net. In a pooled analysis of Phase III studies, peripheral edema incidence ranged from 0.7% to 3.9% across different treatment groups nih.gov.

Serious Adverse Events and Discontinuation Rates

Serious adverse events (SAEs) are generally rare in clinical trials of this compound. In a study involving patients with central neuropathic pain, SAEs occurred in 6.0% of patients in the this compound group and 4.7% in the placebo group neurology.org. Discontinuation rates due to TEAEs have also been reported. In one study, 13.1% of patients discontinued (B1498344) treatment due to TEAEs mdpi.com. Another analysis indicated that discontinuation rates due to AEs were 13.8%, with somnolence and dizziness being the most frequent reasons frontiersin.org. In a pooled analysis of Phase III studies, discontinuations due to somnolence occurred in 0.6% to 0.9% of patients across different this compound dose groups, while discontinuations due to dizziness occurred in 1.9% of patients in the 15 mg BID group nih.gov.

Comparative Safety with Other Gabapentinoids (e.g., Pregabalin)

This compound's unique binding characteristics to the α2δ-1 and α2δ-2 subunits of VGCCs, particularly its slower dissociation rate from the α2δ-1 subunit compared to pregabalin (B1679071), are thought to contribute to its analgesic efficacy and potentially a more favorable central nervous system (CNS) safety profile frontiersin.orgmdpi.comjst.go.jpkyoto-u.ac.jpresearchgate.netnih.govmedex.com.bd. Preclinical studies in animal models have indicated that this compound exhibits more potent and longer-lasting analgesic effects with superior safety indices compared to pregabalin frontiersin.orgepain.org.

Clinical studies suggest that this compound generally offers a wider safety margin and a relatively lower incidence of CNS-related adverse events, such as dizziness and somnolence, compared to pregabalin and gabapentin (B195806) frontiersin.orgmdpi.comjst.go.jpresearchgate.netmedex.com.bd. While both drug classes share common adverse events like dizziness and somnolence, some research indicates these may be less frequent or severe with this compound, especially when administered twice daily frontiersin.orgnih.gov. In some instances, patients have switched from pregabalin to this compound specifically due to intolerable adverse events such as somnolence and dizziness frontiersin.org.

Table 1: Comparative Hazard Ratios (HR) for Common Adverse Events: this compound vs. Pregabalin

| Adverse Event | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Source |

| Somnolence | 1.60 | 1.23–2.09 | epain.orgnih.gov |

| Dizziness | 1.31 | 1.01–1.70 | epain.orgnih.gov |

| Nausea | 2.81 | 1.48–5.33 | epain.orgnih.gov |

| Edema | 3.06 | 1.25–7.54 | epain.orgnih.gov |

| Hypoesthesia | 3.32 | 1.04–10.63 | epain.orgnih.gov |

Note: These HRs are from a retrospective cohort study and represent comparisons between this compound users and pregabalin users as a reference.

Safety in Specific Patient Populations

This compound is primarily eliminated unchanged via the kidneys, with approximately 61%–72% of the dose excreted renally frontiersin.orguj.edu.pl. Consequently, renal impairment significantly affects this compound's pharmacokinetics, leading to reduced total clearance and increased plasma exposure frontiersin.orgmdpi.comepain.orgnih.gov. Studies have established that dose adjustments are necessary for patients with moderate to severe renal impairment to maintain safety and tolerability frontiersin.orgmdpi.comepain.orgfrontiersin.orgnih.govfda.gov.twnih.govbrieflands.com.

Mild Renal Impairment (CrCl 50–80 mL/min/1.73 m²): No dose adjustment is generally recommended frontiersin.orgmdpi.comepain.orgfrontiersin.orgnih.govfda.gov.tw.

Moderate Renal Impairment (CrCl 30–50 mL/min/1.73 m²): A dose reduction of approximately 50% is recommended frontiersin.orgmdpi.comepain.orgfrontiersin.orgnih.govfda.gov.twnih.govbrieflands.com.

Severe Renal Impairment (CrCl <30 mL/min/1.73 m²): A dose reduction of approximately 75% is recommended frontiersin.orgmdpi.comepain.orgfrontiersin.orgnih.govfda.gov.twnih.govbrieflands.com.

Clinical studies in patients with renal impairment have indicated that this compound is generally well-tolerated when appropriate dose reductions are implemented, with safety profiles comparable to those in patients with normal renal function frontiersin.orgjst.go.jpresearchgate.netnih.govbrieflands.com. The most frequently reported treatment-emergent adverse events (TEAEs) in this population include nasopharyngitis, somnolence, and dizziness researchgate.netnih.gov. Patients with end-stage renal disease (ESRD) may experience a higher incidence of TEAEs nih.gov. While dizziness and somnolence incidences did not significantly increase with renal impairment severity in one study, caution is advised for patients with end-stage renal failure or those requiring hemodialysis jst.go.jp.

Table 2: this compound Dose Adjustments Based on Renal Impairment

| Renal Impairment Severity | Creatinine Clearance (CrCl) | Recommended Dose Adjustment |

| Normal | ≥80 mL/min/1.73 m² | No adjustment |

| Mild | 50–80 mL/min/1.73 m² | No adjustment |

| Moderate | 30–50 mL/min/1.73 m² | 50% reduction |

| Severe | <30 mL/min/1.73 m² | 75% reduction |

| End-Stage Renal Disease | Dialysis | 75% reduction |

Patients with Renal Impairment

Drug-Drug Interactions and Coadministration Studies

This compound has a limited potential for drug-drug interactions, primarily due to its minimal metabolism via cytochrome P450 enzymes and its predominance of renal excretion frontiersin.orguj.edu.plsci-hub.se. However, interactions, particularly pharmacodynamic ones, can occur with certain coadministered medications and substances.

Coadministration of this compound with other CNS depressants, such as lorazepam, zolpidem, and ethanol (B145695), can potentiate their sedative and CNS-depressive effects frontiersin.orgnih.govresearchgate.nettandfonline.comsemanticscholar.orgpatsnap.com. While pharmacokinetic interactions between this compound and these substances are generally not clinically relevant, pharmacodynamic effects such as increased body sway, reduced attention, and enhanced somnolence have been observed frontiersin.orgnih.govresearchgate.nettandfonline.comsemanticscholar.orgmdpi.com. Specifically, coadministration with lorazepam or ethanol increased the impairment of postural balance and attention frontiersin.orgnih.govresearchgate.net. This compound combined with lorazepam or zolpidem led to an increased occurrence of somnolence frontiersin.orgnih.govmedex.com.bdnih.govresearchgate.netsemanticscholar.orgmdpi.com, while this compound with ethanol also increased dizziness frontiersin.orgnih.govresearchgate.netmdpi.com. Consequently, caution is advised when this compound is used concurrently with these CNS depressants frontiersin.orgtandfonline.com.

Table 3: Pharmacodynamic Effects of this compound Coadministration with CNS Depressants

| Concomitant Drug | Observed Pharmacodynamic Effects with this compound |

| Lorazepam | Increased body sway, reduced attention, increased somnolence, increased dizziness |

| Zolpidem | Increased somnolence |

| Ethanol | Increased body sway, reduced attention, increased dizziness, increased headache |

When this compound is coadministered with tramadol, a decrease in peak this compound plasma concentration (by approximately 28%) has been observed frontiersin.orgnih.govepain.orgepain.orgnih.govresearchgate.netsemanticscholar.orgnih.gov. Furthermore, this combination has been associated with an increased incidence of nausea and headache frontiersin.orgmedex.com.bdnih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov.

This compound's interaction with other drugs, such as probenecid (B1678239) and cimetidine, which can inhibit renal clearance, may lead to a slight increase in this compound plasma concentration. However, these increases are generally not considered clinically significant, and dose adjustments are typically not required frontiersin.orgmdpi.comsci-hub.semdpi.comresearchgate.net.

Compound Name List:

this compound

Pregabalin

Gabapentin

Lorazepam

Zolpidem

Ethanol

Tramadol

Health Economics and Patient Reported Outcomes

Cost-Effectiveness Analyses

Economic evaluations have assessed the value of mirogabalin in treating conditions like diabetic peripheral neuropathic pain (DPNP). Studies conducted in Taiwan and China have compared this compound to placebo and pregabalin (B1679071), a commonly used comparator.

In Taiwan, a cost-effectiveness analysis using a Markov model indicated that this compound 30 mg is a cost-effective treatment option for DPNP. The base-case analysis estimated quality-adjusted life year (QALY) gains of 0.02 at an incremental cost of approximately $323 when compared to placebo, resulting in an incremental cost-effectiveness ratio (ICER) of 489,310 New Taiwan Dollars per QALY (approximately $15,860/QALY). When compared to pregabalin 300 mg, this compound showed an ICER of 18,476 New Taiwan Dollars per QALY (approximately $600/QALY) nih.govresearchgate.netresearchgate.net. These findings suggest that this compound is cost-effective in the Taiwanese healthcare system, with the ICER against pregabalin falling below typical willingness-to-pay thresholds nih.govresearchgate.netresearchgate.net.

Similarly, an economic evaluation in mainland China found this compound to be cost-effective for DPNP and postherpetic neuralgia (PHN) compared to placebo and pregabalin. For PHN, this compound yielded incremental QALYs of 0.048 versus placebo and 0.025 versus pregabalin. For DPNP, the respective incremental QALYs were 0.021 and 0.017. The cost-effectiveness was found to be sensitive to pricing strategies, with this compound being cost-effective if its daily cost was within a certain range relative to pregabalin's price, considering per capita GDP thresholds ispor.orghksmp.com. Sensitivity analyses confirmed the robustness of these findings, indicating this compound's potential as a valuable treatment option from an economic perspective ispor.org.

Table 1: Cost-Effectiveness of this compound in DPNP

| Comparison | Region | ICER (NT$/QALY) | ICER (USD/QALY) | QALY Gain | Source |

|---|---|---|---|---|---|

| This compound 30mg vs. Placebo | Taiwan | 489,310 | $15,860 | 0.02 | nih.govresearchgate.netresearchgate.net |

| This compound 30mg vs. Pregabalin 300mg | Taiwan | 18,476 | $600 | N/A | nih.govresearchgate.netresearchgate.net |

| This compound vs. Placebo | China | N/A | N/A | 0.021 | ispor.orghksmp.com |

Patient Global Impression of Change (PGIC)

Table 2: Patient Global Impression of Change (PGIC) Responder Rates

| PGIC Category | This compound Dose/Regimen | % Responders (this compound) | % Responders (Placebo) | p-value | Study Population | Source |

|---|---|---|---|---|---|---|

| "Much improved or better" | 15, 20, 30 mg/day | > Placebo | N/A | P < 0.05 | DPNP | oup.comresearchgate.netscispace.comacrabstracts.orgnih.gov |

| 30 mg/d | 40.0% | 26.1% | 0.0016 | DPNP | frontiersin.org | |

| 15 mg BID | Significantly improved | N/A | N/A | DPNP | scispace.comnih.govnih.gov | |

| OR 2.63 | N/A | N/A | CNeP | neurology.org | ||

| "Minimally improved or better" | >30 mg/d | 70.3% | 58.8% | 0.0129 | DPNP | frontiersin.org |

Sleep Interference Scores (ADSIS)

Pain associated with neuropathic conditions often disrupts sleep. This compound has demonstrated a significant positive impact on sleep interference, as measured by the Average Daily Sleep Interference Score (ADSIS). In a phase 3 study for central neuropathic pain (CNeP) due to spinal cord injury (SCI), this compound treatment resulted in a statistically significant reduction in ADSIS compared to placebo, with a least-squares mean difference of -0.71 (95% CI -1.04 to -0.38, p < 0.0001) neurology.orgnih.govnih.gov. Similarly, in DPNP studies, this compound at doses of 15, 20, and 30 mg/day showed statistically significant reductions in ADSIS compared to placebo (P < 0.05) oup.comresearchgate.netscispace.comacrabstracts.orgnih.gov. Specific findings include a significant improvement with 15 mg BID this compound (p=0.0002) and a mean change of -0.60 [−0.90, −0.30] (p = 0.0001) compared to placebo tandfonline.com. These improvements in sleep interference are notable, as pain and sleep disturbance have a bidirectional relationship, where improved sleep can further alleviate pain perception oup.com.

Table 3: Mean Changes in Average Daily Sleep Interference Score (ADSIS) vs. Placebo

| This compound Dose/Regimen | Mean Change (vs. Placebo) | p-value | Study Population | Source |

|---|---|---|---|---|

| 15, 20, 30 mg/day | Significant reduction | P < 0.05 | DPNP | oup.comresearchgate.netscispace.comacrabstracts.orgnih.gov |

| 15 mg BID | Significant reduction | p = 0.0002 | DPNP | scispace.comnih.govnih.gov |

| 10, 15 mg BID | Significant reduction | p = 0.0001 | DPNP | tandfonline.com |

| 15 mg BID | -0.60 [−0.90, −0.30] | p = 0.0001 | DPNP | tandfonline.com |

| 15 mg BID | -0.71 [−1.04, −0.38] | p < 0.0001 | CNeP | neurology.orgnih.govnih.gov |

| 30 mg/d | -0.50 | N/A | DPNP | frontiersin.org |

Other Patient-Reported Pain Scales

This compound has been evaluated using various validated pain scales, demonstrating significant efficacy in reducing pain intensity and symptom burden.

Short-Form McGill Pain Questionnaire (SF-MPQ): Studies have reported significant improvements across multiple components of the SF-MPQ. The total score showed a least-squares mean change versus placebo of -2.4 (95% CI -3.8 to -1.1, p < 0.0001) in patients with CNeP neurology.orgnih.govnih.gov. In DPNP studies, the SF-MPQ total score improved significantly with 15 mg BID this compound (LS mean change -1.9 [-3.6 to -0.2], p=0.0313) scispace.comnih.govnih.gov. The Visual Analog Scale (VAS) component of the SF-MPQ also showed significant improvements, with a mean change of -7.4 (95% CI -13.0 to -1.8, p=0.0093) for 15 mg BID this compound in DPNP patients scispace.comnih.govnih.gov, and -5.9 [-9.5, -2.2] (p=0.0018) in another DPNP study tandfonline.com. Improvements were also noted in SF-MPQ sensory and affective subscales scispace.comnih.govnih.gov.

Neuropathic Pain Symptom Inventory (NPSI): Significant reductions were observed in NPSI total scores in patients with CNeP, with a least-squares mean difference versus placebo of -7.7 (95% CI -11.1 to -4.4, p < 0.0001) neurology.orgnih.govnih.gov.

Visual Analog Scale (VAS) for Pain: Beyond the SF-MPQ VAS, general VAS pain scores have also shown improvement. For example, this compound 30 mg/day demonstrated a statistically significant better change from baseline in VAS of SF-MPQ (p = 0.0018) frontiersin.org. In a long-term study, this compound gradually reduced VAS scores in patients with PHN, maintaining reductions over 52 weeks with a mean change of -12.4 mm tandfonline.com. While one study noted no significant improvement in VAS scores for post-thoracic surgery neuropathic pain when this compound was added to conventional therapy, other QoL measures did show improvement nih.govresearchgate.net.

Table 4: Mean Changes in Other Patient-Reported Pain Scales vs. Placebo

| Scale/Score | This compound Dose/Regimen | Mean Change (vs. Placebo) | p-value | Study Population | Source |

|---|---|---|---|---|---|

| SF-MPQ Total Score | 15 mg BID | -1.9 [-3.6 to -0.2] | p=0.0313 | DPNP | scispace.comnih.govnih.gov |

| 15 mg BID | -1.5 | N/A | DPNP | mdpi.com | |

| 15 mg BID | -2.4 [-3.8 to -1.1] | N/A | CNeP | neurology.orgnih.govnih.gov | |

| SF-MPQ VAS | 15 mg BID | -7.4 [-13.0 to -1.8] | p=0.0093 | DPNP | scispace.comnih.govnih.gov |

| 15 mg BID | -5.9 [-9.5, -2.2] | p=0.0018 | DPNP | tandfonline.com | |

| 15 mg BID | -12.4 | N/A | PHN (long-term) | tandfonline.com |

| NPSI Total Score | 15 mg BID | -7.7 [-11.1 to -4.4] | p < 0.0001 | CNeP | neurology.orgnih.govnih.gov |

Compound Names Mentioned:

this compound

Pregabalin

Challenges, Limitations, and Future Research Directions

Optimization of Treatment Strategies and Flexible Dosing

The development of mirogabalin presents an opportunity for the optimization of individualized treatment strategies for neuropathic pain. nih.govkab.ac.ug The availability of multiple tablet strengths, including 2.5 mg, 5 mg, 10 mg, and 15 mg, allows for flexible dosing regimens. frontiersin.orgnih.gov This flexibility is crucial as the optimal dosage and administration interval of this compound often need to be adjusted based on factors such as renal function, with specific recommendations for patients with mild, moderate, and severe renal impairment. frontiersin.orgnih.gov

Long-term administration of this compound has been shown to be a flexible option for patients with postherpetic neuralgia (PHN). nih.govkab.ac.ugresearchgate.net However, further research is necessary to refine broader treatment strategies and establish optimal flexible dosing schedules in real-world clinical settings. frontiersin.orgnih.gov This includes investigating its use as a single agent or as an add-on therapy. frontiersin.orgnih.gov

Need for Further Comparative Efficacy Studies

While clinical trials have established the efficacy of this compound against placebo, there is a notable lack of head-to-head studies comparing it directly with other first-line treatments for neuropathic pain. mdpi.combrieflands.com Although some responder proportions are comparable to other analgesics, direct comparative data is needed to definitively position this compound within the existing therapeutic landscape. mdpi.com

A Bayesian network meta-analysis of 43 trials involving 7,877 patients with diabetic peripheral neuropathic pain (DPNP) provided some indirect comparisons. painphysicianjournal.com The analysis reported statistically significant treatment differences for 50% pain reduction for this compound versus placebo. painphysicianjournal.com It also showed significant differences when comparing this compound to carbamazepine (B1668303) and lamotrigine. painphysicianjournal.com However, such indirect comparisons have inherent limitations, and direct, head-to-head trials are essential.

The COMBO-DN study, for instance, compared high-dose monotherapy of duloxetine (B1670986) or pregabalin (B1679071) to a standard-dose combination in patients with DPNP, but did not include this compound. dovepress.comnih.govdovepress.comtandfonline.com Future studies should aim to directly compare the efficacy and tolerability of this compound with established treatments like pregabalin, duloxetine, and gabapentin (B195806) to provide clearer guidance for clinical practice. dovepress.comnih.govdovepress.comtandfonline.com

Investigating Efficacy in Diverse Chronic Pain Conditions

This compound has demonstrated analgesic efficacy in both peripheral and central neuropathic pain conditions. mdpi.com Its effectiveness has been shown in Asian patients with diabetic peripheral neuropathic pain (DPNP), postherpetic neuralgia (PHN), and central neuropathic pain. frontiersin.orgnih.gov Analgesic effects have also been observed in chemotherapy-induced peripheral neuropathy (CIPN) and pain related to orthopedic diseases or post-operative states. frontiersin.orgnih.gov

Long-term studies have explored its use in central neuropathic pain arising from spinal cord injury (CNePSCI), central post-stroke pain (CPSP), and Parkinson's disease (CNePPD). researchgate.netnih.gov One 52-week, open-label study in Asia provided evidence for its long-term safety and effectiveness in these conditions. researchgate.netnih.gov Another study showed its potential in reducing pain in patients with lumbar spinal stenosis or lumbar disc herniation, although the small sample size suggests these findings are preliminary. neurology.org

Despite these promising results, further investigation is warranted to understand its efficacy across a wider range of chronic pain conditions. mdpi.com While it has shown efficacy in various neuropathic pain states, its development for fibromyalgia was discontinued (B1498344) in Phase 3 trials in the US and EU. mdpi.com

frontiersin.orgnih.govbrieflands.comwikipedia.orgpatsnap.com| Pain Condition | This compound Efficacy Status | Key Findings | Supporting Citations |

|---|---|---|---|

| Diabetic Peripheral Neuropathic Pain (DPNP) | Effective | Significant reduction in pain scores in Phase 2 and 3 trials. | |

| Postherpetic Neuralgia (PHN) | Effective | Approved for treatment in Japan based on positive trial results. |

Real-World Evidence Generation

While randomized controlled trials (RCTs) provide robust evidence of efficacy and safety, there is a recognized need for real-world evidence to inform the use of this compound in diverse patient populations. clinicaltrials.gov Real-world data can provide insights into its effectiveness in patients with multiple comorbidities, those on various concomitant medications, and individuals with different levels of pain severity who may not be well-represented in clinical trials. clinicaltrials.gov

A study is currently underway in China to collect safety and effectiveness data on this compound for DPNP in a real-world clinical setting, which will be crucial for guiding physicians. clinicaltrials.gov Retrospective cohort studies using real-world data are also valuable for assessing the safety profile of newly approved drugs like this compound in comparison to active comparators such as pregabalin. tandfonline.com

Addressing Unmet Needs in Specific Neuropathic Pain Subtypes

Neuropathic pain is a heterogeneous condition, and different subtypes may respond differently to treatment. frontiersin.org this compound has shown efficacy against various pain characteristics, including spontaneous pain, paroxysmal pain, evoked pain, and paresthesia. mdpi.com This suggests it may be effective against multiple underlying molecular mechanisms of neuropathic pain. mdpi.com